Pseudoacarviosin

説明

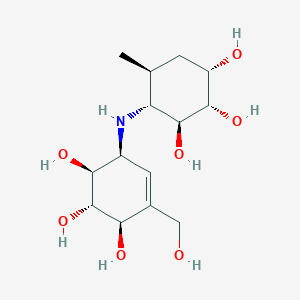

Structure

3D Structure

特性

分子式 |

C14H25NO7 |

|---|---|

分子量 |

319.35 g/mol |

IUPAC名 |

(1S,2S,3R,6S)-4-(hydroxymethyl)-6-[[(1R,2S,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexyl]amino]cyclohex-4-ene-1,2,3-triol |

InChI |

InChI=1S/C14H25NO7/c1-5-2-8(17)12(20)13(21)9(5)15-7-3-6(4-16)10(18)14(22)11(7)19/h3,5,7-22H,2,4H2,1H3/t5-,7-,8-,9+,10+,11-,12-,13-,14-/m0/s1 |

InChIキー |

MNSOHGQIGSBZJX-LNZLDMIXSA-N |

異性体SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H]([C@@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O |

正規SMILES |

CC1CC(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O |

同義語 |

pseudoacarviosin |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Pseudoacarviosin and Its Analogues

Enantiospecific Total Synthesis Strategies

Enantiospecific total synthesis aims to produce a single enantiomer of a chiral molecule, starting from a chiral precursor. In the context of pseudoacarviosin, strategies have been devised that construct the molecule's distinct components—a pseudoglycosyl unit and an amino carbasugar moiety—from readily available chiral starting materials like D-glucose and L-arabinose, respectively. acs.org These multi-step syntheses culminate in the coupling of the two fragments to form the final pseudo-disaccharide structure. acs.org

Palladium-Catalyzed Coupling Reactions in this compound Construction

A pivotal step in the convergent synthesis of this compound is the formation of the C-N bond linking the two complex carbasugar fragments. acs.org Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose, offering mild and chemoselective conditions for forging carbon-heteroatom bonds in highly functionalized molecules. researchgate.netnih.gov These reactions have become a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and natural products. researchgate.netscielo.br

In a key synthetic route, the pseudo-1,4′-N-linked disaccharide structure of this compound was assembled via a palladium-catalyzed coupling reaction. acs.org This reaction involved the coupling of a pseudoglycosyl chloride with a protected pseudo-amino-glucose derivative. The versatility of palladium catalysis allows for the joining of complex molecular fragments late in a synthetic sequence, which is a highly efficient strategy. nih.gov The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition, transmetalation (or related steps), and reductive elimination. libretexts.org

| Reaction Component | Role in this compound Synthesis | General Principle |

| Pseudoglycosyl Chloride 8 | Electrophilic partner | An activated derivative of the carbasugar donor. |

| Pseudo-4-amino-4,6-dideoxy-α-D-glucose 9 | Nucleophilic partner | The amino sugar acceptor that forms the C-N bond. |

| Palladium Catalyst | Mediator of C-N bond formation | Facilitates the coupling of the two fragments. researchgate.netlibretexts.org |

Intramolecular Aldol Additions in Pseudoglycosyl Chloride Synthesis

The synthesis of the key electrophilic partner, pseudoglycosyl chloride 8, was achieved from D-glucose in a 12-step sequence. acs.org A crucial transformation in this sequence is a novel, direct intramolecular aldol addition. acs.org Intramolecular aldol reactions are powerful tools for ring formation, particularly for constructing stable five- and six-membered rings from dicarbonyl compounds. chemistrysteps.comlibretexts.org

The reaction proceeds by generating an enolate from one carbonyl group within the molecule, which then acts as a nucleophile, attacking the other carbonyl group. masterorganicchemistry.com This cyclization is governed by thermodynamic stability, with the formation of six-membered rings being highly favored over smaller, more strained ring systems. libretexts.org In the synthesis of the pseudoglycosyl precursor, this strategy allows for the efficient construction of the carbasugar ring with control over the resulting stereochemistry.

| Key Transformation | Starting Material | Significance |

| Intramolecular Aldol Addition | Dicarbonyl precursor derived from D-glucose | Forms the core six-membered carbasugar ring of the pseudoglycosyl chloride. acs.org |

Nitrone-Alkene Cycloaddition Approaches for Amino Sugar Moieties

The nucleophilic fragment, pseudo-4-amino-4,6-dideoxy-α-D-glucose 9, was prepared from L-arabinose in an 11-step synthesis. acs.org The cornerstone of this sequence is an unusual intramolecular nitrone-alkene cycloaddition. acs.org The 1,3-dipolar cycloaddition between a nitrone and an alkene is a highly effective method for constructing nitrogen-containing heterocyclic rings, such as isoxazolidines. rsc.orghepvs.ch

This particular reaction was designed to be highly stereoselective, yielding a trans-fused isoxazolidine. acs.org The isoxazolidine product then serves as a masked precursor to the amino alcohol functionality required in the target amino sugar. The high degree of stereocontrol in this cycloaddition step is critical for establishing the correct relative stereochemistry of the substituents on the amino carbasugar ring. Subsequent cleavage of the N-O bond in the isoxazolidine ring unmasks the amino and hydroxyl groups.

Stereoselective and Regioselective Transformations in this compound Synthesis

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. Therefore, controlling stereochemistry and regiochemistry during its synthesis is of paramount importance. Stereoselective reactions produce a predominance of one stereoisomer over others, while regioselective reactions favor bond formation at one position over other possible positions. youtube.com

Control of Stereochemistry in Carbasugar Ring Formation

Achieving the correct stereochemistry in the carbasugar rings of this compound is a central challenge. The synthetic strategies employed rely on substrate-controlled diastereoselectivity, where the existing stereocenters in the starting materials (D-glucose and L-arabinose) direct the stereochemical outcome of subsequent reactions.

Key strategies for stereochemical control include:

Intramolecular Nitrone-Alkene Cycloaddition : The synthesis of the amino sugar moiety utilizes a highly selective intramolecular cycloaddition that results in a trans-fused isoxazolidine. acs.org This transformation establishes multiple stereocenters in a single step with a high degree of predictability, dictated by the transition state geometry of the cycloaddition.

Substrate-Directed Reductions : The reduction of ketone functionalities, formed during the synthesis (e.g., after the aldol addition), must be highly stereoselective to set the correct configuration of the resulting hydroxyl groups.

| Method | Stereochemical Outcome | Application in Synthesis |

| Intramolecular Nitrone-Alkene Cycloaddition | Formation of a specific trans-fused isoxazolidine diastereomer. acs.org | Establishes the relative stereochemistry of the amino sugar ring. |

| Intramolecular Aldol Addition | Formation of a specific cyclohexanone ring structure. | Sets the stereocenters of the pseudoglycosyl chloride precursor. acs.org |

Regiospecific Functionalization Strategies

Regiospecific functionalization is critical for differentiating between the multiple hydroxyl groups present in the carbohydrate precursors and intermediates. This is typically achieved through the use of protecting groups, which temporarily block certain reactive sites, allowing chemical transformations to occur at specific, unprotected positions.

For example, in the multi-step syntheses of both the pseudoglycosyl and amino sugar fragments, various protecting groups are strategically introduced and removed. This ensures that reactions such as oxidations, reductions, and coupling reactions occur only at the desired locations on the carbasugar rings. This meticulous control prevents the formation of unwanted constitutional isomers and ensures the efficient construction of the target molecule. acs.org

Chemoenzymatic and Hybrid Synthetic Routes to this compound Scaffolds

While a dedicated chemoenzymatic or hybrid synthetic route for this compound has not been extensively reported, the synthesis of its structural analogue, acarbose (B1664774), and other pseudo-oligosaccharides provides a strong foundation for developing such methodologies. These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering significant advantages in terms of stereoselectivity and yield. escholarship.orgnih.gov

Enzymatic Synthesis of Key Intermediates:

A plausible chemoenzymatic strategy for this compound would involve the enzymatic synthesis of key building blocks. For instance, the biosynthesis of the aminocyclitol core, a crucial component of the this compound scaffold, can be achieved using enzymes. The biosynthesis of validoxylamine A, a related aminocyclitol, involves a pseudoglycosyltransferase, ValL, which catalyzes the formation of a C-N bond between two cyclitol moieties. nih.gov This enzymatic approach could potentially be adapted to synthesize the aminocyclitol portion of this compound.

Furthermore, glycosyltransferases are pivotal enzymes in the chemoenzymatic synthesis of oligosaccharides and their analogues. escholarship.orgnih.gov These enzymes can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, overcoming many of the challenges associated with purely chemical glycosylation. In the context of this compound, a glycosyltransferase could be employed to couple a chemically synthesized and activated aminocyclitol acceptor with a donor sugar molecule. The glycosyltransferase AcbE from Actinoplanes sp. has been shown to glycosylate acarbose to produce derivatives with enhanced activity, demonstrating the potential of such enzymes in modifying pseudo-oligosaccharide structures. nih.gov

Hybrid Synthetic Approaches:

A hybrid approach would strategically integrate chemical and enzymatic steps to maximize efficiency. A potential hybrid synthesis of a this compound scaffold could commence with the chemical synthesis of a modified aminocyclitol precursor. This chemically derived intermediate could then serve as a substrate for an enzymatic glycosylation reaction. This strategy leverages the strengths of both methodologies: chemical synthesis allows for the creation of diverse and novel precursor structures, while enzymatic catalysis ensures the precise and stereocontrolled formation of the crucial glycosidic linkage. nih.gov

For example, a chemically synthesized aminocyclitol could be designed with a specific protecting group pattern that directs a glycosyltransferase to a particular hydroxyl group, thereby achieving regioselective glycosylation. This approach has been successfully employed in the synthesis of various complex carbohydrates. escholarship.org

The following table outlines potential enzymes and their roles in a hypothetical chemoenzymatic synthesis of a this compound scaffold:

| Enzyme Class | Specific Enzyme Example | Potential Role in this compound Scaffold Synthesis |

| Pseudoglycosyltransferase | ValL (from Streptomyces hygroscopicus) | Catalysis of the C-N bond formation in the aminocyclitol core. nih.gov |

| Glycosyltransferase | AcbE (from Actinoplanes sp.) | Glycosylation of the aminocyclitol acceptor with a donor sugar. nih.gov |

| Transaminase | Aminocyclitol Aminotransferase | Introduction of the amino group onto the cyclitol ring. nih.gov |

Comparison of Synthetic Efficiency and Scalability for this compound Production

Chemical Synthesis:

Chemoenzymatic and Fermentation-Based Synthesis:

In contrast, chemoenzymatic and fermentation-based approaches offer significant advantages in terms of efficiency and scalability, as demonstrated by the industrial production of acarbose. researchgate.net Fermentation of Actinoplanes sp. is the primary method for commercial acarbose production, with optimized processes yielding several grams per liter. nih.govnih.gov Genetic engineering of the producing strains has further enhanced these titers. dntb.gov.ua

The scalability of enzymatic reactions is a critical consideration. While traditionally performed on a small scale in research labs, advancements in enzyme immobilization, reaction engineering, and the use of whole-cell biocatalysts are making enzymatic processes increasingly viable for industrial-scale production. researchgate.net

The following table provides a comparative overview of the different synthetic approaches for pseudo-oligosaccharides like this compound:

| Feature | Chemical Synthesis | Chemoenzymatic Synthesis | Fermentation |

| Stereocontrol | Can be challenging, often requiring chiral auxiliaries or asymmetric catalysis. | Excellent, due to the inherent stereospecificity of enzymes. nih.gov | Excellent, biologically controlled. |

| Number of Steps | Typically high, leading to lower overall yields. | Moderate, often significantly fewer steps than purely chemical routes. escholarship.org | Single process (fermentation). |

| Yield | Generally lower due to multi-step nature. | Potentially higher due to fewer steps and high reaction specificity. | Can be high, with titers in the g/L range for acarbose. nih.govnih.gov |

| Scalability | Often limited by reagent costs, purification, and reaction conditions. | Potentially high, dependent on enzyme stability and availability. | Proven for industrial-scale production of acarbose. researchgate.net |

| Flexibility for Analogue Synthesis | High, allows for the introduction of diverse modifications. | Moderate to high, depending on enzyme substrate specificity. | Limited to the natural biosynthetic pathway, but can be expanded through genetic engineering. dntb.gov.ua |

Structural Elucidation of Pseudoacarviosin Analogues and Derivatives

Design Principles for Novel Pseudoacarviosin Derivatives

The design of new this compound derivatives is guided by several key principles aimed at enhancing their therapeutic potential. A primary goal is to achieve greater inhibitory potency and selectivity for specific glycosidase enzymes, such as sucrase and glucoamylase, which are relevant to controlling blood glucose levels. researchgate.net The core structure of this compound, a pseudo-1,4'-N-linked disaccharide, serves as the foundational scaffold for modification. researchgate.net

A fundamental design strategy involves the normalization and abstraction of common structural components. finos.org This means identifying key functional groups and structural motifs within this compound that are crucial for its activity and then systematically modifying them. For instance, the synthesis of analogues with anhydro or unsaturated sugar moieties is a strategy to introduce conformational constraints or new reactive sites. researchgate.net

Another principle is composability, where novel structures are built by combining different molecular fragments. finos.org This can be seen in the creation of hybrid molecules that fuse the this compound core with other sugar or non-sugar entities. The objective is to create a diverse library of compounds that can be screened for desired biological activities.

Embedded logic, in the context of chemical design, refers to incorporating features that will predictably influence the molecule's interaction with its biological target. finos.org This could involve designing derivatives that can form specific hydrogen bonds, hydrophobic interactions, or covalent bonds with the active site of an enzyme. The enantiospecific synthesis of this compound and its stereoisomers is a testament to the importance of stereochemistry in designing potent and selective inhibitors. researchgate.net

Synthesis of Modified this compound Structures

The synthesis of modified this compound structures is a complex undertaking that requires precise control over stereochemistry and regioselectivity. Various synthetic strategies have been developed to access a wide range of analogues.

Anhydro and Unsaturated this compound Analogues

A notable class of this compound derivatives includes those with 2,3-anhydro or unsaturated sugar moieties. researchgate.net The synthesis of these analogues is achieved through a series of strategic chemical transformations.

The construction of the target disaccharides often involves the glycosylation of a suitable acceptor with a 2,3-anhydromonosaccharide donor. researchgate.net This reaction is typically carried out in a highly stereoselective manner, particularly when a preactivation protocol is employed. researchgate.net The anhydro-sugar unit is designed to be stable during the subsequent deprotection steps. researchgate.net

Furthermore, the disaccharides containing the anhydro-sugar moieties can be smoothly converted into unsaturated disaccharides. researchgate.net This transformation is often accomplished through a base-promoted rearrangement of the sugar epoxides. researchgate.net This method provides an efficient and stereoselective route to unsaturated carbohydrate derivatives under mild reaction conditions. researchgate.net

| Analogue Type | Key Synthetic Step | Significance |

| 2,3-Anhydro this compound | Stereoselective glycosylation with 2,3-anhydromonosaccharide donors. researchgate.net | Introduces a constrained epoxide ring. researchgate.net |

| Unsaturated this compound | Base-promoted rearrangement of anhydro-sugar epoxides. researchgate.net | Creates a double bond in the sugar ring, altering conformation. researchgate.net |

N-Linked and O-Linked Carbadisaccharide Variants

The core structure of this compound features a pseudo-1,4'-N-linked disaccharide linkage. researchgate.net The synthesis of variants with different linkages, such as O-linked carbadisaccharides, represents a significant area of investigation.

The synthesis of the natural N-linked this compound has been achieved through a key palladium-catalyzed coupling reaction. researchgate.net This involved the coupling of a pseudoglycosyl chloride donor with a pseudo-4-amino-4,6-dideoxy-alpha-d-glucose acceptor. researchgate.net The synthesis of these complex building blocks themselves required multi-step sequences starting from readily available carbohydrates like D-glucose and L-arabinose. researchgate.net

For the creation of O-linked carbadisaccharide analogues, a different synthetic approach is necessary. One reported method involves the coupling of a chlorohydrin as a donor and an anti-epoxide as an acceptor, catalyzed by BF3·Et2O. researchgate.net This strategy allows for the formation of the unique O-linked carbadisaccharide structure and has been used to synthesize a range of stereoisomers. researchgate.net

Strategies for Derivatization to Modulate Biochemical Interactions

Derivatization of this compound is a key strategy to fine-tune its interactions with biological targets. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

One approach is the introduction of different functional groups onto the this compound scaffold. This can be achieved through various chemical reactions on the hydroxyl groups or the secondary amine of the core structure. For example, acylation, alkylation, or sulfonation of these groups can lead to derivatives with altered polarity and hydrogen-bonding capabilities.

The synthesis of bicyclic hybrid sugar molecules, which fuse the this compound core with other cyclic systems, is another innovative strategy. researchgate.net These hybrid structures, including oxa-aza, oxa-oxa, and oxa-carbasugar fused skeletons, have been designed and synthesized to explore new regions of chemical space and identify novel glycosidase inhibitors. researchgate.net The synthetic routes to these compounds often involve key steps such as the Ferrier rearrangement, Grignard addition, and ring-closing metathesis. researchgate.net

Mechanistic Biochemical Studies of Pseudoacarviosin S Enzyme Inhibition

Alpha-Glucosidase Inhibition by Pseudoacarviosin

This compound demonstrates significant inhibitory activity against α-glucosidases, particularly those involved in the breakdown of dietary carbohydrates in the small intestine. researchgate.netnih.gov Its action helps to delay carbohydrate digestion and glucose absorption, which is a key strategy in managing postprandial hyperglycemia. scielo.brmdpi.com

Kinetic studies are fundamental to understanding how an inhibitor interacts with an enzyme. These studies determine key parameters such as the inhibition constant (Ki) and the maximal rate of inactivation (kinact), which quantify the inhibitor's potency and the speed at which it inactivates the enzyme. nih.gov The interaction between an inhibitor and an enzyme can be reversible or irreversible. medcraveonline.comresearchgate.net In reversible inhibition, the inhibitor binds non-covalently and can be removed, while irreversible inhibitors typically form a covalent bond with the enzyme. researchgate.netnumberanalytics.com

Detailed kinetic analyses for this compound, including specific Ki and kinact values from various studies, are essential for a comprehensive understanding of its inhibitory power.

Interactive Data Table: Kinetic Parameters of Enzyme Inhibition

| Inhibitor | Enzyme | Ki (μM) | kinact (min-1) | Inhibition Type | Source |

| Compound 4 (Flavonoid Derivative) | α-Glucosidase | - | - | Reversible, Mixed-type | frontiersin.org |

| Phaeochromycin E (1) | α-Glucosidase | - | - | Uncompetitive | mdpi.com |

| Phaeochromycin D (2) | α-Glucosidase | - | - | Non-competitive | mdpi.com |

| Bavachalcone | α-Glucosidase | - | - | Mixed competitive and non-competitive | scielo.br |

This compound exhibits potent inhibition against intestinal mucosal enzymes, specifically sucrase and glucoamylase. researchgate.netnih.gov This specificity is critical, as these enzymes are directly involved in the digestion of sucrose (B13894) and starch. The ability of an inhibitor to selectively target certain glycosidases is a key determinant of its therapeutic profile. mdpi.com

The inhibitory activity of compounds can vary significantly depending on the source of the α-glucosidase, for instance, whether it is from yeast or of mammalian origin. mdpi.com For example, some flavonoids show different inhibitory potentials against human and yeast α-glucosidases. mdpi.com this compound's strong action against sucrase and glucoamylase highlights its potential as a targeted inhibitor of carbohydrate digestion. researchgate.netnih.gov The structural homology between human sucrase-isomaltase and yeast glucoamylase may provide a basis for understanding these inhibitory patterns. nih.gov

Interactive Data Table: Specificity of this compound Against Glycosidases

| Enzyme | Source | Inhibition | Reference |

| Sucrase | Intestinal Mucosa | Potent Inhibitor | researchgate.netnih.gov |

| Glucoamylase | Intestinal Mucosa | Potent Inhibitor | researchgate.netnih.gov |

| Yeast α-Glucosidase | Saccharomyces cerevisiae | Potent Inhibitor | mdpi.com |

The type of enzyme inhibition describes the mechanism by which an inhibitor reduces enzyme activity. Common types include competitive, non-competitive, and mixed-type inhibition. medcraveonline.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. medcraveonline.com Non-competitive inhibitors bind to a site other than the active site, an allosteric site, altering the enzyme's conformation and reducing its efficiency. medcraveonline.comnumberanalytics.com Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. scielo.br

Determining the inhibition type is often achieved through graphical analysis of kinetic data, such as Lineweaver-Burk plots. frontiersin.orgmdpi.com For instance, in competitive inhibition, the lines on the plot will intersect on the y-axis, while in non-competitive inhibition, they intersect on the x-axis. nih.gov The inhibition type for this compound would be determined by analyzing how its presence affects the enzyme's kinetic parameters in the presence of varying substrate concentrations. While specific studies detailing the inhibition type of this compound were not found, this methodology is standard for characterizing enzyme inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for this compound

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. youtube.comresearchgate.net These investigations help to identify the key structural features responsible for its potent inhibitory effects and its selectivity towards specific enzymes. nih.govchemmethod.com

The unique structure of this compound, a pseudo-1,4'-N-linked disaccharide, is fundamental to its inhibitory activity. researchgate.net It is a carbasugar, a class of compounds that has received significant attention as potential glycosidase inhibitors. researchgate.netacs.org The synthesis of this compound involves the coupling of a pseudoglycosyl chloride with a pseudo-4-amino-4,6-dideoxy-alpha-d-glucose unit. researchgate.net

SAR studies on related compounds have highlighted the importance of specific structural motifs. For example, in other inhibitor classes, features like a secondary amine moiety can be crucial for establishing ionic interactions with key amino acid residues in the enzyme's active site. nih.gov For this compound, the specific arrangement of its hydroxyl groups and the nature of the linkage between the two pseudo-sugar units are likely critical for its potent inhibition of α-glucosidases. researchgate.netnih.gov

The structural features of an inhibitor not only determine its potency but also its selectivity for different enzymes. nih.govmdpi.com The ability of this compound to potently inhibit intestinal sucrase and glucoamylase suggests that its structure is particularly well-suited to the active sites of these enzymes. researchgate.netnih.gov

The conformational flexibility of an enzyme and the inhibitor can play a significant role in determining selectivity. mdpi.comacademie-sciences.fr The three-dimensional shape of this compound allows it to fit into the active sites of target enzymes, likely mimicking the natural substrate. This "lock-and-key" or "induced-fit" interaction is what drives its inhibitory action. By comparing the structure of this compound with that of other inhibitors and the natural substrates of α-glucosidases, researchers can gain insights into the specific interactions that confer its selectivity. nih.gov

Interactions with Other Carbohydrate-Processing Enzymes (e.g., SGLT2, Trehalase)

Beyond its well-documented effects on α-glucosidases, the inhibitory potential of this compound and related compounds extends to other key carbohydrate-processing enzymes, notably the sodium-glucose cotransporter 2 (SGLT2) and trehalase. These interactions are of significant interest due to the therapeutic relevance of targeting these enzymes.

Interaction with Sodium-Glucose Cotransporter 2 (SGLT2)

SGLT2 is a membrane protein primarily located in the proximal tubules of the kidney, where it is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream. nih.govwikipedia.org Inhibition of SGLT2 lowers blood glucose by promoting the excretion of glucose in the urine, an insulin-independent mechanism. wikipedia.orghopkinsdiabetesinfo.org

While direct inhibitory constants for this compound on SGLT2 are not prominently detailed in available research, its structural class, the carbasugars, has been a major focus for the development of SGLT2 inhibitors. nih.govresearchgate.net Research into carbasugar analogues of existing SGLT2 inhibitors, such as dapagliflozin (B1669812), reveals critical structure-activity relationships (SAR). Studies have shown that the nature of the linkage between the carbasugar core and the aglycone moiety is crucial for inhibitory activity. For instance, certain aryl pseudo-C-glycosides, which are structurally related to this compound, have been synthesized and evaluated for SGLT2 inhibition. nih.govnih.gov

A study on novel carbasugar analogues of dapagliflozin highlighted unexpected SAR findings. It was discovered that subtle changes in the spatial connectivity between the carbasugar and the aglycone could lead to a dramatic loss of inhibitory activity. nih.gov For example, aryl pseudo-O-glycosides, where an exocyclic oxygen atom connects the two moieties, were found to be detrimental to SGLT2 inhibition. nih.gov In contrast, a cyclohexene (B86901) analogue demonstrated high potency and selectivity for SGLT2 over SGLT1. nih.gov This underscores the precise structural requirements for effective binding to the SGLT2 protein.

The inhibitory activities of various SGLT2 inhibitors are presented in the table below, offering a comparative landscape for carbasugar and other related structures.

| Compound/Analogue | Target Enzyme | IC50 / Ki Value | Selectivity (over SGLT1) |

| Canagliflozin | hSGLT2 | IC50: 2.2 - 4.2 nM nih.govselleckchem.com | ~160 to 413-fold nih.govselleckchem.com |

| Dapagliflozin | hSGLT2 | IC50: 1.1 nM selleckchem.com | >1200-fold mdpi.com |

| Empagliflozin | hSGLT2 | IC50: 3.1 nM selleckchem.com | >300-fold selleckchem.com |

| Sotagliflozin | hSGLT2 | IC50: 1.8 nM nih.gov | 20-fold nih.gov |

| Phlorizin | hSGLT2 | Ki: 18.6 nM mdpi.com | Non-selective |

| T-1095A (active form) | hSGLT2 | IC50: ~50 nM mdpi.com | ~4-fold |

This table presents data for known SGLT2 inhibitors to provide context for the inhibitory potential of carbasugar-type compounds. hSGLT refers to the human form of the transporter.

Interaction with Trehalase

Trehalase (EC 3.2.1.28) is the enzyme responsible for the hydrolysis of the disaccharide trehalose (B1683222) into two molecules of glucose. mdpi.com In insects, trehalose is a primary energy source, making trehalase a target for insecticides. nih.govmdpi.com In mammals, including humans, trehalase is found in the small intestine and kidney. researchgate.netnih.gov

Pseudo-oligosaccharides, the class of compounds to which this compound belongs, are recognized for their potent inhibitory activity against trehalase. nih.gov A prominent example is validamycin A, which acts as a pro-drug for the highly active trehalase inhibitor, validoxylamine A. mdpi.com Mechanistic studies have shown that validoxylamine A is a strong competitive inhibitor of trehalase from Rhizoctonia solani, a phytopathogenic fungus. mdpi.comnih.gov The structural similarity of validoxylamine A to trehalose allows it to effectively block the enzyme's active site.

The inhibitory activities of these related pseudo-oligosaccharides against trehalase are highly potent, as detailed in the research findings below.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | IC50 | Notes |

| Validoxylamine A | Rhizoctonia solani | 1.9 nM mdpi.comnih.gov | 140 nM mdpi.com | Competitive inhibitor. |

| Validamycin A | Rhizoctonia solani | - | 72 µM mdpi.com | Acts as a pro-drug, converted to Validoxylamine A. mdpi.com |

| Validoxylamine A | Spodoptera litura (insect) | - | 2.5 µM | Also demonstrated insecticidal activity. mdpi.com |

| Nojirimycin Dimer | Porcine Kidney | 44 µM mdpi.com | - | A pseudo-disaccharide iminosugar. |

The potent inhibition of trehalase by compounds like validoxylamine A highlights the potential for this compound to interact similarly with this enzyme, given their shared pseudo-disaccharide structural motifs. The research into these related compounds provides a strong basis for understanding the potential mechanistic interactions of this compound with trehalase. nih.govmdpi.com

Computational and Theoretical Investigations of Pseudoacarviosin Interactions

Molecular Docking and Dynamics Simulations of Pseudoacarviosin with Enzyme Active Sites

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein, typically an enzyme like α-glucosidase or α-amylase. mdpi.comnuvisan.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. herbmedpharmacol.com The process involves placing the 3D structure of this compound into the binding site of the target enzyme and evaluating the interaction energy for different poses. The pose with the lowest binding energy is considered the most favorable. nih.gov For a compound like this compound, docking studies would aim to identify the key amino acid residues within the enzyme's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations are used to study the stability and dynamic behavior of the this compound-enzyme complex over time. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecular system, providing insights into the flexibility of the complex and the persistence of the interactions identified in docking. nuvisan.com This would confirm whether the binding pose predicted by docking is stable in a simulated physiological environment.

Illustrative Findings from a Hypothetical Docking Study:

A typical molecular docking analysis would yield data on binding affinity and key interactions, which could be presented as follows:

| Parameter | Hypothetical Value/Result for this compound |

| Target Enzyme | Human Maltase-Glucoamylase (NtMGAM) |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP215, GLU277, ARG442, ASP352 |

| Types of Interactions | Hydrogen Bonds, Electrostatic Interactions |

| Note: The data in this table is illustrative and based on typical results for related α-glucosidase inhibitors, as specific data for this compound is not available. |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic details of chemical reactions. nih.govmdpi.com For an enzyme inhibitor like this compound, these studies can elucidate the mechanism of how it inhibits the enzyme at a subatomic level.

These computational methods can be used to model the reaction that the enzyme normally catalyzes (e.g., the hydrolysis of a glycosidic bond) and how the presence of the inhibitor alters this reaction pathway. Researchers can calculate the energies of reactants, products, and, most importantly, the transition states—the high-energy species that exist transiently as the reaction progresses. researchgate.net By comparing the energy barriers (activation energies) of the normal enzymatic reaction with the reaction in the presence of this compound, scientists can quantify the inhibitor's effectiveness. A significant increase in the activation energy would confirm a potent inhibitory mechanism. rsc.org Such studies could also reveal if the inhibitor binds covalently to the enzyme, a possibility that can be explored by modeling the formation of a chemical bond between this compound and an active site residue. researchgate.net

Hypothetical Energy Profile Data:

Quantum chemical calculations could generate the following type of data comparing the enzymatic reaction with and without the inhibitor:

| Reaction State | Energy (kJ/mol) - Uninhibited Reaction | Energy (kJ/mol) - Inhibited by this compound |

| Reactant Complex | 0 | 5 |

| Transition State | +85 | +150 |

| Product Complex | -20 | Not Formed |

| Note: This table presents a hypothetical energy profile to illustrate the expected outcome of such a study. It does not represent actual experimental or calculated data for this compound. |

Prediction of Binding Affinities and Conformational Preferences of this compound

Predicting the binding affinity, often expressed as the dissociation constant (Kd) or the Gibbs free energy of binding (ΔG), is a primary goal of computational drug design. univpm.it Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are frequently used to calculate binding free energies from MD simulation trajectories. scirp.org These calculations provide a more accurate estimation of binding affinity than docking scores alone because they account for solvent effects and the dynamic nature of the complex.

Furthermore, understanding the conformational preferences of this compound is crucial. The shape of the molecule, determined by the rotation around its chemical bonds, dictates how well it can fit into the enzyme's active site. inventi.in Computational methods can explore the potential energy surface of the molecule to identify its most stable low-energy conformations in both its free state and when bound to the enzyme. nih.gov This analysis helps explain why the molecule adopts a specific "bioactive" conformation and can guide the design of new derivatives with improved shape complementarity and, therefore, higher potency.

Example of Predicted Binding and Conformational Data:

| Computational Method | Predicted Parameter | Hypothetical Value for this compound |

| MM-PBSA | Binding Free Energy (ΔGbind) | -45.5 kcal/mol |

| Conformational Analysis | Most Stable Dihedral Angle (C-N-C-C) | 175° |

| Conformational Analysis | Bioactive Conformation | Chair (4C1) |

| Note: The data presented is for illustrative purposes to demonstrate how results from these computational predictions would be reported. |

Future Perspectives in Pseudoacarviosin Research

Development of Advanced Synthetic Methodologies for Novel Scaffolds

The synthesis of pseudoacarviosin and its analogues has historically been a complex undertaking. researchgate.net Future research will focus on developing more efficient and versatile synthetic routes to generate a wider array of molecular scaffolds for biological screening. An enantiospecific synthesis of this compound has been constructed utilizing a key palladium-catalyzed coupling reaction. researchgate.net This synthesis involved preparing a pseudoglycosyl chloride from D-glucose and a pseudo-4-amino-4,6-dideoxy-α-D-glucose from L-arabinose. researchgate.net

Advancements in synthetic chemistry are expected to overcome the limitations of lengthy and low-yield reaction sequences. Key strategies that will shape the future of this compound synthesis include:

Catalytic Innovation : The use of novel catalysts, such as ruthenium for ring-closing metathesis or advanced palladium complexes, can offer higher stereoselectivity and efficiency in crucial coupling steps. researchgate.netresearchgate.net

Key Synthetic Reactions in this compound and Analogue Synthesis

| Reaction Type | Description | Starting Materials (Example) | Key Reagents/Catalysts | Significance in Scaffold Development | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Forms the crucial pseudo-1,4'-N-linkage between two carbocyclic units. | Pseudoglycosyl chloride and a pseudo-amino-glucose derivative. | Palladium complexes (e.g., Pd(dba)2). | Central to constructing the core disaccharide-like structure. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Intramolecular Aldol Addition | A key step in forming the carbocyclic sugar mimic core. | Linear precursor derived from D-glucose. | ZnCl2 in THF/H2O. | Enables the creation of the fundamental cyclohexene (B86901) ring system. researchgate.net | researchgate.net |

| Ring-Closing Metathesis (RCM) | Used to form carbocyclic rings, particularly for mannose mimics. | Acyclic diene precursors. | Ruthenium catalysts. | Offers a versatile method for creating diverse carbocyclic cores. researchgate.net | researchgate.net |

| Mitsunobu Coupling | Connects a carbohydrate sulfonamide with a carbasugar alcohol. | Carbohydrate sulfonamide and carbasugar C-1 alcohol. | DEAD, PPh3. | Demonstrates potential for creating valienamine (B15573) pseudodisaccharides. researchgate.net | researchgate.net |

Exploration of Unconventional Biochemical Targets for this compound Analogues

While the primary known targets of this compound are α-glucosidases like sucrase and glucoamylase, the structural similarity of carbasugars to natural carbohydrates suggests a broader potential range of biological targets. researchgate.net Future research will pivot towards exploring these unconventional targets to uncover new therapeutic applications.

Carbasugars have demonstrated inhibitory activity against a variety of carbohydrate-processing enzymes, including α-amylase and trehalase. nih.gov A significant future direction is the systematic screening of this compound analogue libraries against diverse enzyme families. Recently, carbasugar analogues have been investigated as inhibitors of sodium-glucose cotransporter 2 (SGLT2), a protein involved in renal glucose reabsorption, highlighting a departure from traditional enzyme targets. nih.gov Computational modeling combined with experimental screening revealed that subtle structural changes, such as the configuration at the C-1 position, dramatically impact inhibitory activity and selectivity for SGLT2 over SGLT1. nih.gov

Biochemical Targets for Carbasugar Analogues

| Target Class | Specific Enzyme/Protein | Potential Therapeutic Area | Known Inhibitory Molecule Type | Reference |

|---|---|---|---|---|

| α-Glucosidases | Sucrase, Glucoamylase | Type 2 Diabetes | This compound | researchgate.netresearchgate.net |

| Glycosyltransferases | Various | Infectious Disease, Cancer | Carbasugars | nih.gov |

| Sodium-Glucose Cotransporters | SGLT2 | Type 2 Diabetes | Carbasugar analogues of sergliflozin | nih.gov |

| Trehalases | Various | Antifungal, Insecticidal | 1,1'-N-linked pseudodisaccharides | researchgate.netnih.gov |

Innovative Applications in Chemical Biology and Enzymology

Beyond direct therapeutic use, this compound and its derivatives are valuable tools for chemical biology and enzymology. These molecules can be used to probe the structure and function of enzymes, map biochemical pathways, and develop new diagnostic agents. researchgate.netacademie-sciences.fr

A key application lies in using these inhibitors to understand the structure-activity relationships required to mimic an enzyme's transition state. researchgate.net Future innovations may include:

Activity-Based Probes : Synthesizing this compound analogues equipped with reporter tags (e.g., fluorophores or biotin) or latent reactive groups. Such probes can irreversibly bind to their target enzymes, allowing for their isolation, identification, and visualization within complex biological systems.

Enzyme Mechanism Elucidation : The study of how enzymes accelerate chemical reactions can be advanced using this compound analogues. nih.gov By comparing the binding and inhibitory kinetics of a series of slightly modified analogues, researchers can map the active site of an enzyme and deduce its catalytic mechanism with high precision.

Induced Volatolomics : This emerging area of chemical biology uses probes that release a volatile reporter molecule upon activation by a specific enzyme. academie-sciences.fr A this compound-based probe could be designed to release a detectable gas upon being processed by a target glucosidase, offering a non-invasive method for monitoring enzyme activity in real-time.

Interdisciplinary Research Directions involving this compound

Addressing the complex challenges in health and biology requires the integration of knowledge and methods from multiple disciplines. leeds.ac.ukresearchgate.net The study of this compound is inherently interdisciplinary, and its future progress will depend on strengthening these collaborations. emeraldgrouppublishing.comnih.govrcaap.pt

Future interdisciplinary research directions include:

Computational Chemistry and Synthetic Biology : Combining computational modeling to predict the binding affinity of novel this compound analogues with their synthesis and testing. This synergy can accelerate the discovery of highly potent and selective inhibitors. nih.gov

Structural Biology and Medicinal Chemistry : Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of this compound analogues bound to their target enzymes. This provides a detailed roadmap for designing next-generation inhibitors with improved properties.

Materials Science and Pharmacology : Developing novel drug delivery systems that encapsulate this compound or its analogues to ensure they reach their target tissues with minimal off-target effects. This could involve conjugation to nanoparticles or polymers.

Epigenetics and Chemical Biology : Exploring how glycosidase activity, which can be modulated by this compound, might influence epigenetic modifications and gene expression, opening up entirely new avenues of investigation. rsc.org

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its analogues, leading to new scientific insights and therapeutic innovations.

Q & A

Q. What are the established synthetic routes for pseudoacarviosin, and how are key intermediates characterized?

this compound is synthesized via a palladium-catalyzed coupling reaction between pseudoglycosyl chloride (derived from D-glucose via 12-step intramolecular aldol addition) and pseudo-4-amino-4,6-dideoxy-α-D-glucose (derived from L-arabinose via an 11-step nitrone-alkene cycloaddition) . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity and purity. For example, pseudoglycosyl chloride intermediates require verification of stereochemistry via H-H COSY and NOESY experiments .

Q. What biochemical assays are standard for evaluating this compound’s α-glucosidase inhibitory activity?

Inhibitory potency is typically assessed using in vitro assays with purified intestinal mucosal enzymes (e.g., sucrase and glucoamylase). Activity is measured via spectrophotometric detection of glucose release from substrates like sucrose or maltose, with IC values calculated using dose-response curves. Positive controls (e.g., acarbose) and enzyme kinetic studies (Lineweaver-Burk plots) are critical to validate competitive/non-competitive inhibition mechanisms . Reproducibility requires strict adherence to enzyme preparation protocols and substrate concentrations, as outlined in standardized biochemical methodologies .

Q. How should researchers ensure reproducibility in this compound synthesis and bioactivity testing?

Detailed experimental protocols must include:

- Precursor preparation (e.g., reaction times, temperatures, and solvent systems for aldol additions and cycloadditions).

- Chromatographic purification conditions (TLC/Rf values, HPLC gradients).

- Enzyme assay parameters (pH, temperature, substrate/enzyme ratios). Cross-referencing with supplementary materials (e.g., spectral data in Supporting Information) is essential. Reproducibility challenges, such as stereochemical inconsistencies, should be addressed through iterative NMR validation and chiral column analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported α-glucosidase inhibitory activities of this compound analogs?

Discrepancies may arise from variations in enzyme sources (e.g., mammalian vs. microbial α-glucosidases) or assay conditions. To address this:

- Perform comparative studies using standardized enzyme batches (e.g., rat intestinal extracts vs. recombinant human enzymes).

- Apply multivariate statistical analysis to isolate variables (e.g., pH, ionic strength).

- Use X-ray crystallography or molecular docking to correlate structural features (e.g., sugar moiety substitutions) with activity differences . Transparent reporting of raw data and negative results is critical to avoid confirmation bias .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

SAR workflows should integrate:

- Synthetic diversification : Introduce functional groups (e.g., fluorination at C6) via site-selective glycosylation .

- High-throughput screening : Use microplate-based assays to test derivatives against multiple α-glucosidase isoforms.

- Computational modeling : Apply molecular dynamics simulations to predict binding affinities, guided by this compound’s crystal structure (if available). Contradictory SAR observations (e.g., increased hydrophobicity reducing activity) warrant re-evaluation of assay conditions or compound stability .

Q. What experimental designs mitigate challenges in this compound’s in vivo efficacy studies?

- Animal models : Use diabetic rodent models (e.g., streptozotocin-induced) with controlled diets to minimize metabolic variability.

- Dosage optimization : Conduct pharmacokinetic studies to assess bioavailability and half-life, adjusting for first-pass metabolism effects.

- Control groups : Include cohorts treated with established inhibitors (e.g., acarbose) and vehicle-only controls. Data interpretation must account for interspecies differences in enzyme expression and gut microbiota interactions .

Q. How should researchers address this compound’s potential off-target effects in complex biological systems?

- Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended protein targets.

- Transcriptomic analysis : Evaluate gene expression changes in intestinal epithelial cells post-treatment via RNA sequencing.

- Metabolomic integration : Correlate off-target effects with shifts in metabolic pathways (e.g., glycolysis or lipid metabolism) . Negative controls (e.g., inactive stereoisomers) are vital to distinguish specific vs. nonspecific interactions .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

The PICO framework (Population, Intervention, Comparison, Outcome) is adaptable for biochemical research:

- Population : Target enzyme (e.g., human sucrase).

- Intervention : this compound administration.

- Comparison : Baseline activity or acarbose-treated controls.

- Outcome : IC, binding kinetics (), or in vivo glucose reduction. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions align with translational goals .

Q. How can researchers critically evaluate conflicting data on this compound’s stability under physiological conditions?

- Accelerated stability studies : Expose this compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via HPLC.

- Isotopic labeling : Use C-labeled analogs to track metabolic breakdown products.

- Inter-laboratory validation : Share samples with independent labs to verify stability profiles, addressing equipment or protocol biases .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound’s spectral data in publications?

- Include full NMR assignments (chemical shifts, coupling constants) in Supporting Information.

- Provide HRMS chromatograms with isotopic distribution patterns to confirm molecular formulas.

- Annotate key spectral peaks in figures (e.g., glycosidic bond protons in H NMR).

Raw data (e.g., FID files for NMR) should be archived in public repositories (e.g., Zenodo) to enhance transparency .

Q. How should methodological limitations in this compound studies be reported to avoid overinterpretation?

Explicitly discuss:

- Synthetic yields : Low yields in multi-step syntheses may limit scalability.

- Assay interference : Contaminants (e.g., residual solvents) affecting enzyme activity.

- Model limitations : Differences between in vitro assays and human physiology.

Use the STROBE or ARRIVE guidelines for preclinical studies to structure limitations sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。